trans 2-(Methoxymethylcarbamoyl)cyclopropanecarboxylic acid ethyl ester
Overview
Description
Trans 2-(Methoxymethylcarbamoyl)cyclopropanecarboxylic acid ethyl ester is a useful research compound. Its molecular formula is C9H15NO4 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Substituent Effects in Ionization
- Substituent Effect in Ionization of Cyclopropanecarboxylic Acids : The pKa values for cis isomers of substituted 1-cyclopropanecarboxylic acids, including methoxy derivatives, show variations based on electronic effects of substituents (Kusuyama, 1979).
Biological Evaluation
- Biological Evaluation of Cyclopropyl Derivatives : Bromophenol derivatives with cyclopropyl moiety, structurally similar to trans 2-(Methoxymethylcarbamoyl)cyclopropanecarboxylic acid ethyl ester, have shown inhibitory effects on carbonic anhydrase and acetylcholinesterase enzymes, suggesting potential therapeutic applications (Boztaş et al., 2019).
Insecticidal Activity
- Esters of Cyclopropanecarboxylic Acid as Insecticides : Certain esters of cyclopropanecarboxylic acid, including methoxymethyl derivatives, have been found to be more active as insecticides compared to other compounds, highlighting their potential in pest control (Burt et al., 1974).
Synthesis and Biological Activities
- Synthesis and Biological Activities of Cyclopropanecarboxylic Acid Derivatives : The synthesis of various derivatives of cyclopropanecarboxylic acid and their biological activities have been explored, indicating the versatility of these compounds in chemical synthesis and potential biological applications (Gu Ke, 1989).
Chemical Reactions and Properties
- Chemical Reactions Involving Cyclopropanecarboxylates : Studies on the reactions of cyclopropanecarboxylates have provided insights into the chemical properties and reactivity of these compounds, which can be useful in various synthetic applications (Piccialli & Graziano, 2001).
Potential in Polymer Synthesis
- Use in Polymer Synthesis : Cyclopropane derivatives have been utilized in the synthesis of polymers, showcasing the application of these compounds in material science (Vretik & Ritter, 2006).
Properties
IUPAC Name |
ethyl (1R,2R)-2-[methoxy(methyl)carbamoyl]cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-4-14-9(12)7-5-6(7)8(11)10(2)13-3/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRXFCJNCFGKSO-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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